3-(2,6-二甲苯基)-1-丙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The regioselective synthesis of related dimethylpenta-1,3-diene compounds involves a three-step process, showcasing the complexity of synthesizing compounds with dimethylphenyl groups. These methods include condensation reactions, Wittig reactions, and Diels-Alder reactions to achieve desired products with high selectivity and yield (Gosselin et al., 1999).

Molecular Structure Analysis

X-ray crystallography studies have provided insights into the molecular complexes and structures of compounds with dimethylphenyl groups. These studies reveal details about the molecular geometry, bonding patterns, and interactions within the crystal lattice, highlighting the planar hydrogen-bonded rings and molecular symmetry observed in these compounds (Toda, Tanaka, & Mak, 1985).

Chemical Reactions and Properties

Research on the synthesis and characterization of dimers, trimers, and tetramers of dimethylthieno compounds demonstrates the chemical reactivity and potential for forming complex structures through reactions such as dimerization and cycloadditions. These studies provide a foundation for understanding the reactivity of 3-(2,6-Dimethylphenyl)-1-propene and related compounds (Nakayama et al., 1996).

Physical Properties Analysis

The physical properties of compounds with dimethylphenyl groups are influenced by their molecular structure and bonding. X-ray crystallography and NMR spectroscopy studies shed light on the conformation, packing, and intermolecular interactions within these compounds, affecting their physical state, stability, and solubility (Iwasaki & Akiba, 1984).

Chemical Properties Analysis

The chemical properties, including reactivity, bonding, and interactions with other molecules, are crucial for understanding the behavior of 3-(2,6-Dimethylphenyl)-1-propene in various environments. Studies on the electron-transfer reactions of related compounds provide insights into the potential reactivity and applications of these chemicals in organic synthesis and materials science (Mattes & Farid, 1986).

科学研究应用

α,ω-双(2,6-二甲基苯酚)-聚(2,6-二甲基-1,4-苯撑氧)的合成

本研究讨论了通过 4-溴-2,6-二甲基苯酚的自由基阳离子相转移催化聚合合成 α,ω-双(2,6-二甲基苯酚)-聚(2,6-二甲基-1,4-苯撑氧)(PPO-2OH)的合成。此过程涉及使用各种催化剂的共聚实验,从而生成分子量受控的 PPO-2OH。该研究提供了对 PPO-2OH 及其衍生物的链微观结构和功能的见解 (Percec & Wang, 1990).

2,6-二甲基苯酚与四甲基双酚 A 的共聚

本研究重点关注在 N-甲基咪唑铜(II)配合物的催化下,2,6-二甲基苯酚与四甲基双酚 A 的共聚。它产生 PPO 型远端官能团,即具有特定分子量和性质的双功能聚合物。本研究还探讨了副产物的抑制,并提出了基于苯氧鎓中间体的机理 (Wei, Challa, & Reedijk, 1991).

相转移催化制备功能性聚合物

本文提出了一种制备 α,ω-双(2,6-二甲基苯酚)-聚(2,6-二甲基-1,4-苯撑氧)及其衍生物的新方法,重点介绍了相转移催化缩醚化在合成反应性低聚物中的应用。它强调了这些材料在各种应用中的潜力,因为它们具有高热反应性和可定制的分子量 (Nava & Percec, 1986).

1,3-丁二烯的选择性二聚

本研究详细介绍了使用钯卡宾催化剂选择性二聚 1,3-丁二烯的重大进展。该研究证明了此过程的高效率和高选择性,导致形成 1,3,7-辛三烯,展示了微调催化反应的潜力 (Harkal et al., 2005).

丙烯的催化二聚

本研究探索了使用镍配合物将丙烯催化二聚为 2,3-二甲基丁烯。该研究强调了催化剂在实现高二聚化率和选择性中的作用,强调了在化学合成领域的潜在应用 (Eberhardt & Griffin, 1970).

属性

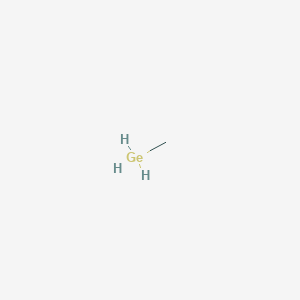

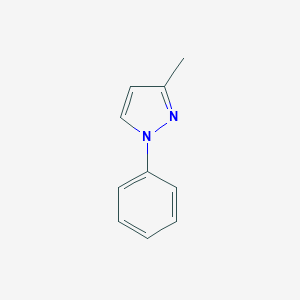

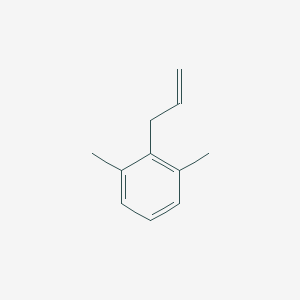

IUPAC Name |

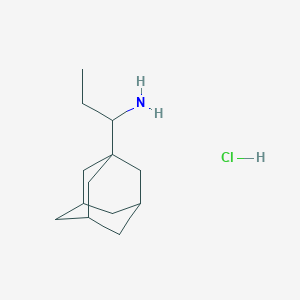

1,3-dimethyl-2-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-4-6-11-9(2)7-5-8-10(11)3/h4-5,7-8H,1,6H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIFGUSZRIMEPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568803 |

Source

|

| Record name | 1,3-Dimethyl-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Dimethylphenyl)-1-propene | |

CAS RN |

1587-05-9 |

Source

|

| Record name | 1,3-Dimethyl-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。